(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine-substituted methoxybenzylidene group attached to a purine ring through a hydrazinyl linkage. Hydrazine derivatives are known for their diverse biological and pharmacological properties, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of the reduced hydrazine derivative.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The hydrazinyl linkage allows for the formation of reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purine
- (E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purine
- (E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purine
Uniqueness
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets. Additionally, the methoxy group enhances the compound’s solubility and stability.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN6O/c1-21-10-3-2-9(14)4-8(10)5-19-20-13-11-12(16-6-15-11)17-7-18-13/h2-7H,1H3,(H2,15,16,17,18,20)/b19-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJLVNDZHYCYHP-PTXOJBNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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